

# A Comparative Guide to the Antithrombotic Activity of Hirudoid® Gel and Standard Heparin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antithrombotic activity of Hirudoid® gel, containing mucopolysaccharide polysulfate (MPS), against the known standard, heparin. The information presented is collated from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.

## **Mechanism of Action: A Comparative Overview**

Hirudoid® gel and standard heparin share a fundamental mechanism in preventing thrombosis by potentiating the activity of antithrombin III (ATIII). ATIII is a natural anticoagulant that inhibits key clotting factors, primarily thrombin (Factor IIa) and Factor Xa. However, evidence suggests a divergence in their primary mode of action, particularly concerning topical application. While heparin's effect is predominantly through direct anticoagulation, Hirudoid® (MPS) also demonstrates a significant impact on the release of Tissue Factor Pathway Inhibitor (TFPI).

### **Data Presentation: Preclinical and Clinical Findings**

The following tables summarize key quantitative data from comparative studies.

Table 1: In Vivo Antithrombotic Efficacy of Topically Applied Hirudoid® (MPS) and Heparin



| Parameter                           | Hirudoid®<br>(0.3% MPS<br>Cream) | Placebo                      | Finding                                                                                                                  | Study Type                                |
|-------------------------------------|----------------------------------|------------------------------|--------------------------------------------------------------------------------------------------------------------------|-------------------------------------------|
| Thrombus<br>Formation<br>Inhibition | Significant (p < 0.001)          | No significant<br>inhibition | 24-hour percutaneous application of 0.3% MPS cream inhibited thrombus formation in the microvessels of the mesoappendix. | Animal Model<br>(Rats)[1]                 |
| Vessel Occlusion<br>Time            | Significantly<br>increased       | No significant<br>increase   | Topical application of 0.3% MPS cream prolonged the time until occlusion of laser-irradiated small veins.                | Animal Model<br>(Hamsters)[1]             |
| Reperfusion of<br>Occluded Vessel   | Occurred much earlier            | Delayed<br>reperfusion       | A common finding across all modes of MPS administration was faster reperfusion compared to controls.                     | Animal Model<br>(Rats and<br>Hamsters)[1] |

Table 2: Comparative Effects of Topical Mucopolysaccharide Polysulfate (MPS) and Heparin Ointments on Systemic Coagulation and TFPI Release in Nonhuman Primates



| Parameter                                                     | 4.5% MPS<br>Ointment                                | 4.5% Heparin<br>Ointment                 | Key Findings                                                                            | Study Type                             |
|---------------------------------------------------------------|-----------------------------------------------------|------------------------------------------|-----------------------------------------------------------------------------------------|----------------------------------------|
| Activated Partial<br>Thromboplastin<br>Time (APTT)            | No measurable<br>anticoagulant<br>effect            | No measurable<br>anticoagulant<br>effect | Topical application of both agents did not result in systemic anticoagulant effects.[2] | Animal Model<br>(Nonhuman<br>Primates) |
| Thrombin Time<br>(TT)                                         | No measurable<br>anticoagulant<br>effect            | No measurable<br>anticoagulant<br>effect | Confirms the lack of systemic anticoagulant effects from topical application.[2]        | Animal Model<br>(Nonhuman<br>Primates) |
| Tissue Factor<br>Pathway Inhibitor<br>(TFPI) Release          | Stronger,<br>concentration-<br>dependent<br>release | Weaker release<br>compared to<br>MPS     | MPS produced a more potent release of TFPI antigen and functional activity.[2]          | Animal Model<br>(Nonhuman<br>Primates) |
| Thrombin Activatable Fibrinolytic Inhibitor (TAFI) Activation | Decreased                                           | Not specified                            | MPS downregulated TAFI, suggesting an enhanced fibrinolytic effect. [2]                 | Animal Model<br>(Nonhuman<br>Primates) |

Table 3: Clinical Efficacy of Hirudoid® Cream versus Heparin Ointment in Superficial Thrombophlebitis



| Parameter                                                     | Hirudoid®<br>Cream<br>(Heparinoid<br>0.3% w/w) | Heparin<br>Ointment<br>(Heparin<br>Sodium 50<br>IU/g) | p-value | Study Type                    |
|---------------------------------------------------------------|------------------------------------------------|-------------------------------------------------------|---------|-------------------------------|
| Mean Visual<br>Infusion Phlebitis<br>(VIP) Score (Day<br>3-5) | Higher (less improvement)                      | Significantly<br>Lower                                | <0.001  | Comparative<br>Clinical Trial |
| Mean Duration of<br>Treatment                                 | 6.30 days                                      | 5.79 days                                             | <0.001  | Comparative<br>Clinical Trial |
| Quality of Treatment (Excellent)                              | 58.75% of patients                             | 77.5% of patients                                     | 0.009   | Comparative<br>Clinical Trial |

Note: The clinical trial data suggests that in this specific application for superficial thrombophlebitis, heparin ointment showed a statistically significant improvement over Hirudoid cream.

## **Experimental Protocols**

# In Vivo Model: Ferric Chloride-Induced Arterial Thrombosis in Rats

This model is widely used to evaluate the efficacy of antithrombotic agents.

- Animal Preparation: Male Sprague-Dawley rats are anesthetized. The carotid artery is carefully exposed and isolated from surrounding tissues.
- Induction of Thrombosis: A small piece of filter paper saturated with a ferric chloride (FeCl<sub>3</sub>) solution (e.g., 20-50%) is topically applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).[3][4][5]
- Application of Test Substance: Prior to or following the induction of thrombosis, Hirudoid® gel, a standard heparin gel, or a placebo gel is applied topically to the skin overlying the



affected artery.

- Measurement of Thrombosis: Blood flow in the carotid artery is monitored using a Doppler flow probe. The time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow, is recorded.[4] The size and weight of the resulting thrombus can also be measured at the end of the experiment.
- Data Analysis: The TTO and thrombus weight are compared between the different treatment groups. A significant increase in TTO or a decrease in thrombus weight in the treated groups compared to the placebo group indicates antithrombotic activity.

# In Vitro Assay: Activated Partial Thromboplastin Time (APTT)

This assay assesses the integrity of the intrinsic and common coagulation pathways.

- Plasma Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g.,
   3.2% sodium citrate). Platelet-poor plasma (PPP) is obtained by centrifugation.
- Incubation: A specific volume of PPP is incubated with a solution of Hirudoid® gel extract, heparin standard, or a control vehicle at 37°C for a predetermined time.
- Activation: An APTT reagent, containing a contact activator (e.g., silica, kaolin) and phospholipids, is added to the plasma mixture and incubated for a specified period (e.g., 3-5 minutes) at 37°C.
- Clot Formation: Calcium chloride (pre-warmed to 37°C) is added to the mixture to initiate coagulation.
- Measurement: The time taken for a fibrin clot to form is measured in seconds using a coagulometer.
- Data Analysis: A prolongation of the APTT in the presence of the test substance compared to the control indicates anticoagulant activity.

### **Signaling Pathways and Mechanisms of Action**



#### **The Coagulation Cascade**

The formation of a blood clot is a complex process involving a cascade of enzymatic reactions. The diagram below illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade.





Click to download full resolution via product page

A simplified diagram of the coagulation cascade.





# Mechanism of Action of Heparin and Hirudoid® (Heparinoids)

Both heparin and the heparinoid in Hirudoid® gel exert their primary anticoagulant effect by enhancing the activity of antithrombin III (ATIII).



Click to download full resolution via product page

Mechanism of heparin and heparinoids via Antithrombin III.

# Hirudoid® (MPS) and the Tissue Factor Pathway Inhibitor (TFPI) Pathway

A key differentiator for Hirudoid® (MPS) is its ability to stimulate the release of Tissue Factor Pathway Inhibitor (TFPI). TFPI is a potent inhibitor of the initial phase of the coagulation cascade.





Click to download full resolution via product page

Hirudoid's influence on the TFPI pathway.

#### Conclusion

Both Hirudoid® gel and standard heparin are effective topical antithrombotic agents. Their primary shared mechanism involves the potentiation of antithrombin III. However, preclinical evidence suggests that Hirudoid® (MPS) has a more pronounced effect on the release of Tissue Factor Pathway Inhibitor, which may contribute to its antithrombotic and profibrinolytic activity without causing systemic anticoagulant effects.[2] In a clinical setting for superficial



thrombophlebitis, heparin ointment demonstrated superior efficacy in the parameters measured. The choice between these agents in a research or clinical context should be guided by the specific application and the desired therapeutic endpoint. Further head-to-head studies, particularly employing standardized in vitro coagulation assays, would be beneficial to further elucidate the nuanced differences in their anticoagulant potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antithrombotic effect of a mucopolysaccharide polysulfate after systemic, topical and percutaneous application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on the topical administration of mucopolysaccharide and heparin ointments in nonhuman primates PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat model of arterial thrombosis induced by ferric chloride PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Antithrombotic Activity of Hirudoid® Gel and Standard Heparin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172562#validation-of-hirudoid-gel-s-antithrombotic-activity-against-known-standards]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com